![molecular formula C11H14N4O3 B2641762 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine CAS No. 941119-19-3](/img/structure/B2641762.png)
1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine
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Overview
Description
“1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine” is a derivative of piperazine . Piperazine is a common nitrogen heterocycle used in drug discovery and is a key component of several blockbuster drugs .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine” is C9H12N4O2 . It has an average mass of 208.217 Da and a monoisotopic mass of 208.096024 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications
Antimicrobial Activity
Research on compounds with similar structures to 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine shows significant antimicrobial properties. For instance, the study of new Pyridothienopyrimidines and Pyridothienotriazines revealed compounds tested in vitro for their antimicrobial activities, highlighting the relevance of nitro-substituted pyridine derivatives in developing potential antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antitubercular and Antileishmanial Activities
Derivatives of nitro-substituted compounds, like the 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, initially investigated for tuberculosis, have shown potential as preclinical candidates for visceral leishmaniasis, a neglected tropical disease. This study indicates the broader therapeutic potential of nitro-substituted compounds in treating infectious diseases (Thompson et al., 2016).
Antitumor Activity
Compounds combining indole systems with pyridine or piperazine linkers have been synthesized and evaluated for their antitumor activity. This suggests that modifications to the pyridine and piperazine moieties can significantly impact the biological activity of these molecules, potentially leading to new therapeutic agents for cancer treatment (Andreani et al., 2008).
Antinociceptive Agents
The development of non-opiate antinociceptive agents has also been explored through the synthesis of oxazolo[5,4-b]pyridin-2(1H)-one derivatives. These compounds have demonstrated significant analgesic activity, hinting at the potential of piperazine and pyridine derivatives in creating new pain management solutions (Viaud et al., 1995).
Chemical Synthesis and Catalysis
The synthesis and catalytic properties of polymer(fiber)-supported-N-(4-pyridinyl)piperazidine showcase the utility of pyridine and piperazine derivatives in catalysis, potentially enhancing the efficiency of chemical reactions and synthesis processes (Wang-sheng, 2011).
Future Directions
Piperazine derivatives, including “1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine”, continue to be a focus of research due to their wide use in medicinal chemistry . Future research may focus on expanding the structural diversity of piperazine-containing drugs and exploring their potential applications .
properties
IUPAC Name |
1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-9(16)13-4-6-14(7-5-13)11-3-2-10(8-12-11)15(17)18/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVZVBDXFCYUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine |
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